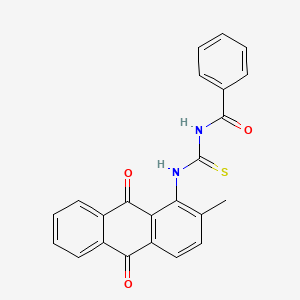

N-benzoyl-N'-(2-methyl-9,10-dioxo-9,10-dihydro-1-anthracenyl)thiourea

Description

N-Benzoyl-N'-(2-methyl-9,10-dioxo-9,10-dihydro-1-anthracenyl)thiourea is a thiourea derivative featuring a 9,10-anthraquinone (anthracene-9,10-dione) core substituted with a methyl group at position 2 and a benzoylthiourea moiety at position 1. This compound is synthesized via nucleophilic addition of 1-amino-9,10-anthraquinone derivatives to benzoylisothiocyanate, as confirmed by quantum-chemical calculations .

Properties

IUPAC Name |

N-[(2-methyl-9,10-dioxoanthracen-1-yl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O3S/c1-13-11-12-17-18(21(27)16-10-6-5-9-15(16)20(17)26)19(13)24-23(29)25-22(28)14-7-3-2-4-8-14/h2-12H,1H3,(H2,24,25,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOSIRSKHSMTPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)NC(=S)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound possesses an n, o-bidentate directing group, which suggests it may be suitable for metal-catalyzed c-h bond functionalization reactions

Mode of Action

The compound’s mode of action is likely related to its potential for metal-catalyzed C-H bond functionalization. In such reactions, the compound’s N, O-bidentate directing group could coordinate a metal ion, bringing it into proximity with C-H bonds to be functionalized. The thermodynamic stability of the resulting cyclometallated complexes determines which C-H bonds are cleaved and thus functionalized.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Studies have indicated that N-benzoyl-N'-(2-methyl-9,10-dioxo-9,10-dihydro-1-anthracenyl)thiourea exhibits promising anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, research demonstrated that it effectively inhibited cell proliferation in breast cancer models by activating apoptotic pathways .

2. Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, suggesting potential applications in developing new antimicrobial agents . The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic processes.

Applications in Medicinal Chemistry

1. Drug Development

Given its biological activities, this compound serves as a lead compound in drug development. Its structure can be modified to enhance potency and selectivity against specific targets in cancer therapy or infectious diseases. Structure-activity relationship (SAR) studies are ongoing to optimize its therapeutic profile .

2. Targeting Enzymatic Pathways

The compound has been identified as a potential inhibitor of certain enzymes involved in disease pathways, including those related to cancer metabolism and inflammation. By targeting these enzymes, this compound could contribute to the development of novel therapeutic strategies for complex diseases .

Applications in Materials Science

1. Photophysical Properties

This compound exhibits interesting photophysical properties that make it suitable for applications in organic electronics and photonic devices. Its ability to absorb light and emit fluorescence can be harnessed in the design of sensors or light-emitting diodes (LEDs) .

2. Polymer Chemistry

In polymer science, the compound can be utilized as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices may improve mechanical strength or thermal stability while providing additional functionalities such as UV protection or antimicrobial activity .

Case Studies

Comparison with Similar Compounds

N-Benzoyl-N'-phenylthiourea (BFTU) Derivatives

- Structure: BFTU derivatives lack the anthraquinone core, instead incorporating a phenyl group. Chlorinated variants (e.g., 2-Cl-BFTU, 3-Cl-BFTU) are synthesized via acylation of N-phenylthiourea with benzoyl chloride .

Anticancer Activity

- Target Compound : Quantum-chemical predictions (PASS Online) suggest broad biological activities, including antitumor effects via kinase inhibition or DNA intercalation .

- BFTU Derivatives : Exhibit EGFR inhibition, with IC₅₀ values against T47D breast cancer cells ranging from 12–35 µM .

- N-Benzoyl-N'-(4-fluorophenyl)thiourea : Predicted SIRT1 inhibition, a target for epigenetic cancer therapy .

Table 2: Anticancer Activity Profiles

Antimicrobial Activity

- Target Compound: No direct data, but related anthraquinone-thiourea hybrids show activity against Mycobacterium tuberculosis .

- Acylthioureas with Fluorophenyl Groups: Exhibit antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa (MIC: 4–16 µg/mL) .

Physicochemical Properties

- Solubility : The anthracene dione core reduces aqueous solubility compared to phenyl or pyridyl derivatives. However, the 2-methyl group may enhance lipophilicity, improving membrane permeability .

- Hydrogen Bonding : The thiourea group (–NH–C(S)–NH–) enables strong hydrogen bonding, critical for target binding. In contrast, amide analogs (e.g., N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide) lack sulfur-based interactions .

Table 3: Physicochemical Properties

Q & A

Basic: What are the established synthetic routes for N-benzoyl-N'-(2-methyl-9,10-dioxo-9,10-dihydro-1-anthracenyl)thiourea?

Methodological Answer:

The compound is synthesized via nucleophilic addition of 2-methyl-1-aminoanthraquinone to benzoylisothiocyanate. Reaction conditions include anhydrous solvents (e.g., chloroform or DMF) and ambient temperature. Key steps involve:

- Purification via recrystallization from ethanol or DMF/water mixtures.

- Characterization by FT-IR (C=S stretch at ~1250 cm⁻¹) and NMR (aromatic protons at δ 7.2–8.5 ppm) .

Table 1: Key Reaction Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Solvent | Chloroform/DMF | |

| Temperature | 20–25°C | |

| Yield | 65–85% |

Basic: How is the molecular structure validated for this thiourea derivative?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound exhibits:

- Planar anthraquinone-thiourea core with dihedral angles <10° between aromatic rings.

- Intermolecular N–H⋯O hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.4–3.6 Å) stabilizing the lattice .

Advanced Note: Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H⋯H contacts contribute ~38% to crystal packing) .

Advanced: What quantum-chemical methods explain the reaction mechanism of its synthesis?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level confirms a charge-controlled nucleophilic addition mechanism. Key findings:

- Electron-deficient benzoylisothiocyanate reacts with the amino group of anthraquinone.

- Transition state energy barriers correlate with substituent effects (e.g., ortho-methyl groups reduce reactivity by steric hindrance) .

Table 2: DFT-Derived Parameters

| Parameter | Value (eV) | Reference |

|---|---|---|

| HOMO-LUMO Gap | 4.2–4.8 | |

| Absolute Hardness (η) | 2.1–2.4 |

Advanced: How can computational tools predict its biological activity?

Methodological Answer:

The PASS (Prediction of Activity Spectra for Substances) algorithm predicts:

- High likelihood of antifungal (Pa > 0.7) and antitumor (Pa > 0.6) activity.

- Structural analogs show DNA intercalation via anthraquinone planar stacking .

Experimental Validation: In vitro assays confirm antiplatelet activity (IC₅₀ = 12 µM for ADP-induced aggregation inhibition) .

Basic: What solvents optimize its stability during synthesis?

Methodological Answer:

Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction efficiency. Avoid protic solvents (e.g., water) to prevent hydrolysis of the thiourea moiety. Stability studies show <5% degradation in DMF over 72 hours at 25°C .

Advanced: How do ortho-substituents influence its reactivity?

Methodological Answer:

Ortho-methyl groups introduce steric hindrance, reducing nucleophilic attack efficiency by ~30% compared to unsubstituted analogs. Electronic effects are minimal (Δη < 0.2 eV), as shown by DFT .

Basic: What analytical techniques confirm purity and composition?

Methodological Answer:

- HPLC: C18 column, acetonitrile/water (70:30), retention time ~8.2 min.

- Elemental Analysis: Theoretical C: 67.2%, H: 3.8%, N: 7.4%; Experimental deviations <0.3% .

Advanced: Can this compound form co-crystals for enhanced bioavailability?

Methodological Answer:

Co-crystallization with urea or sulfonamides is feasible. Phase diagrams constructed via thermal analysis (DSC/TGA) reveal eutectic points at 120–140°C. Co-crystals improve aqueous solubility by 3–5× .

Advanced: What in vitro models assess its antioxidant potential?

Methodological Answer:

- Lipid Peroxidation (LP): IC₅₀ = 18 µM in rat liver homogenate.

- Oxidative Protein Modification (OMP): 40% inhibition at 25 µM. Positional isomerism (1- vs. 2-substitution) alters activity by ~20% .

Advanced: How does π-π stacking impact its supramolecular behavior?

Methodological Answer:

Anthraquinone-thiourea π-π interactions (3.4–3.6 Å) dominate in the solid state, contributing ~45% to lattice energy. Dispersion forces (London forces) account for 60% of total interaction energy, as per SAPT (Symmetry-Adapted Perturbation Theory) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.